Vascular Endothelial Growth Factor (VEGF) Pathway

Vascular endothelial growth factor (VEGF) is the most prominent among the angiogenic cytokines and is believed to play a central role in the process of neovascularization, both in cancer as well as other inflammatory diseases. The VEGF pathway has emerged as an important target for cancer therapy, with VEGF signaling pathway (VSP) inhibitors having been approved for several different malignancies.

VEGF Historical Timeline Discovery



A variety of physiological and pathological processes are associated with up-regulation of components of the VEGF/VEGFR-system, including embryogenesis, the female reproductive cycle, pregnancy, wound healing, tumor growth, diabetic retinopathy and ischemic diseases. VEGF is the founding member of a family of homodimeric glycoproteins that are structurally related to the platelet-derived growth factors (PDGF). This VEGF family of proteins binds selectively with different affinities to at least five distinct receptors (VEGFRs). The angiogenic effects of the VEGF family are thought to be primarily mediated through the interaction of VEGF with VEGFR-2.

VEGF Signaling Pathway



There is now much evidence that VEGFR-2 is the major mediator of VEGF-driven responses in endothelial cells and it is considered to be a crucial signal transducer in both physiologic and pathologic angiogenesis. The binding of VEGF to VEGFR-2 leads to a cascade of different signaling pathways, resulting in the up-regulation of genes involved in mediating the proliferation and migration of endothelial cells and promoting their survival and vascular permeability. For example, the binding of VEGF to VEGFR-2 leads to dimerization of the receptor, followed by intracellular activation of the PLCgamma; PKC-Raf kinase-MEK-mitogen-activated protein kinase (MAPK) pathway and subsequent initiation of DNA synthesis and cell growth, whereas activation of the phosphatidylinositol 3' -kinase (PI3K)-Akt pathway leads to increased endothelial-cell survival. Activation of PI3K, FAK, and p38 MAPK is implicated in cell migration signaling.

VEGF Tumor Angiogenesis



The over-expression of VEGF is contributive to many diseases, such as solid tumors, breast cancer, GBM, melanoma, and hypoxic diseases. When solid tumors grow beyond a limited size, if their blood supply is insufficient, they cannot continue to grow. And then, the tumors express VEGF to promote new blood vessels formation, which facilitates self-growth and metastasis.

List of compounds related to the VEGF pathway

Name CAS No. URL
Abicipar pegol 1327278-94-3 https://www.vulcanchem.com/product/peptides/VC1119499
Aflibercept 862111-32-8 https://www.vulcanchem.com/product/peptides/VC1119501
AG-13958 319460-94-1 https://www.vulcanchem.com/product/inhibitors/VC1034907
Axitinib 319460-85-0 https://www.vulcanchem.com/product/inhibitors/VC1096179
Amyloid β-Peptide (1-42) human 107761-42-2 https://www.vulcanchem.com/product/peptides/VC1100255
Amyloid β-Peptide (1-40) human 131438-79-4 https://www.vulcanchem.com/product/peptides/VC1099085
Bevacizumab 216974-75-3 https://www.vulcanchem.com/product/reference-standards/216974-75-3
Bevasiranib sodium 849758-52-7 https://www.vulcanchem.com/product/peptides/VC1119503
Brivanib 649735-46-6 https://www.vulcanchem.com/product/inhibitors/VC1097789
Brivanib alaninate 649735-63-7 https://www.vulcanchem.com/product/inhibitors/VC1097791
Cabozantinib 849217-68-1 https://www.vulcanchem.com/product/apis/849217-68-1
Cabozantinib s-malate 1140909-48-3 https://www.vulcanchem.com/product/apis/1140909-48-3
Cediranib 288383-20-0 https://www.vulcanchem.com/product/inhibitors/VC1096303
Cediranib maleate 857036-77-2 https://www.vulcanchem.com/product/inhibitors/VC1046097
Dasatinib 302962-49-8 https://www.vulcanchem.com/product/impurities/VC386665
Dasatinib Monohydrate 863127-77-9 https://www.vulcanchem.com/product/apis/863127-77-9
Dilmapimod 444606-18-2 https://www.vulcanchem.com/product/inhibitors/VC1096565
Dilmapimod tosylate 937169-00-1 https://www.vulcanchem.com/product/peptides/VC1119505
Doramapimod 285983-48-4 https://www.vulcanchem.com/product/inhibitors/VC1053047
E-7090 1622204-21-0 https://www.vulcanchem.com/product/inhibitors/VC1053587
Fibroblast Growth Factor 62031-54-3 https://www.vulcanchem.com/product/peptides/VC1119507
Foretinib 849217-64-7 https://www.vulcanchem.com/product/inhibitors/vc1096307
FP-1039 1631072-93-9 https://www.vulcanchem.com/product/inhibitors/vc1119511
Golvatinib 928037-13-2 https://www.vulcanchem.com/product/inhibitors/VC1095881
Golvatinib tartrate 1007601-96-8 https://www.vulcanchem.com/product/inhibitors/vc1119513
GSK-1071306 1252927-47-1 https://www.vulcanchem.com/product/inhibitors/VC1058591
GSK-1268997 1414375-50-0 https://www.vulcanchem.com/product/inhibitors/VC1058609
JNJ-26483327 807640-87-5 https://www.vulcanchem.com/product/inhibitors/VC1062573
KDR/Flk-1 Kinase Inhibitor IV 216661-57-3 https://www.vulcanchem.com/product/inhibitors/vc1119515
KRN-633 286370-15-8 https://www.vulcanchem.com/product/inhibitors/VC1096311
LB-100 1632032-53-1 https://www.vulcanchem.com/product/inhibitors/VC1065237
Lenvatinib 417716-92-8 https://www.vulcanchem.com/product/inhibitors/VC1065527
Lenvatinib mesylate 857890-39-2 https://www.vulcanchem.com/product/inhibitors/VC1096313
Linifanib 796967-16-3 https://www.vulcanchem.com/product/inhibitors/VC1096085
Losmapimod 585543-15-3 https://www.vulcanchem.com/product/inhibitors/VC1067181
Midostaurin 120685-11-2 https://www.vulcanchem.com/product/inhibitors/VC1070861
Motesanib diphosphate 857876-30-3 https://www.vulcanchem.com/product/inhibitors/VC1072123
Nintedanib 656247-17-5 https://www.vulcanchem.com/product/inhibitors/VC1096013
Nintedanib esylate 656247-18-6 https://www.vulcanchem.com/product/inhibitors/VC1074491
Pamapimod 449811-01-2 https://www.vulcanchem.com/product/inhibitors/VC1097567
Pazopanib 444731-52-6 https://www.vulcanchem.com/product/inhibitors/VC1096017
Pegaptanib sodium 222716-86-1 https://www.vulcanchem.com/product/inhibitors/vc1119517
Pegdinetanib 906450-24-6 https://www.vulcanchem.com/product/inhibitors/vc1119519
Pimasertib 1236699-92-5 https://www.vulcanchem.com/product/inhibitors/VC1097533
Pimasertib hydrochloride 1236361-78-6 https://www.vulcanchem.com/product/inhibitors/vc1119521
Ramucirumab 947687-13-0 https://www.vulcanchem.com/product/peptides/VC1099339
Ranibizumab 347396-82-1 https://www.vulcanchem.com/product/inhibitors/vc1119523
Regorafenib 755037-03-7 https://www.vulcanchem.com/product/inhibitors/VC1096189
Regorafenib hydrate 1019206-88-2 https://www.vulcanchem.com/product/inhibitors/1019206-88-2
Rivoceranib 811803-05-1 https://www.vulcanchem.com/product/apis/811803-05-1
Rivoceranib mesylate 1218779-75-9 https://www.vulcanchem.com/product/inhibitors/VC1082981
S-49076 1265965-22-7 https://www.vulcanchem.com/product/inhibitors/VC1084435
Saracatinib 379231-04-6 https://www.vulcanchem.com/product/inhibitors/VC1096245
Saracatinib difumarate 893428-72-3 https://www.vulcanchem.com/product/inhibitors/vc1119525
Semaxanib 194413-58-6 https://www.vulcanchem.com/product/inhibitors/VC1096323
Sorafenib 284461-73-0 https://www.vulcanchem.com/product/inhibitors/VC1087181
Sorafenib tosylate 475207-59-1 https://www.vulcanchem.com/product/inhibitors/VC1087189
Sunitinib 557795-19-4 https://www.vulcanchem.com/product/apis/557795-19-4
Sunitinib malate 341031-54-7 https://www.vulcanchem.com/product/apis/341031-54-7
Talmapimod 309913-83-5 https://www.vulcanchem.com/product/inhibitors/VC1088979
Telbermin 205887-54-3 https://www.vulcanchem.com/product/peptides/vc1119527
Tivozanib 475108-18-0 https://www.vulcanchem.com/product/inhibitors/VC1096325
Tivozanib hydrochloride 682745-41-1 https://www.vulcanchem.com/product/inhibitors/vc1119529
Toceranib 356068-94-5 https://www.vulcanchem.com/product/inhibitors/VC1091041
Toceranib phosphate 874819-74-6 https://www.vulcanchem.com/product/inhibitors/VC1091043
Vandetanib 443913-73-3 https://www.vulcanchem.com/product/apis/443913-73-3
Vatalanib 212141-54-3 https://www.vulcanchem.com/product/inhibitors/VC1093243
VEGF Receptor 2 Kinase Inhibitor II 288144-20-7 https://www.vulcanchem.com/product/reference-standards/288144-20-7



References

  • Apte, Rajendra S., Daniel S. Chen, and Napoleone Ferrara. "VEGF in signaling and disease: beyond discovery and development." Cell 176.6 (2019): 1248-1264.
  • Hicklin, Daniel J., and Lee M. Ellis. "Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis." Journal of clinical oncology 23.5 (2005): 1011-1027.
  • Kieran, Mark W., Raghu Kalluri, and Yoon-Jae Cho. "The VEGF pathway in cancer and disease: responses, resistance, and the path forward." Cold Spring Harbor perspectives in medicine 2.12 (2012): a006593.
  • Itatani, Yoshiro, et al. "Resistance to anti-angiogenic therapy in cancer—alterations to anti-VEGF pathway." International journal of molecular sciences 19.4 (2018): 1232.